Multi-step synthesis using commercially available starting materials: One paper describes the synthesis of a substituted N-triazole oxindole starting from commercially available compounds. [ [] ] This suggests that a similar multi-step approach could be potentially employed for synthesizing the target compound.
Flow reactor synthesis: Another paper utilizes a flow reactor for synthesizing chalcones and their derivatives, including pyrazolines, via aldol condensation and cyclization reactions. [ [] ] This highlights the potential of flow chemistry for efficient and scalable synthesis of structurally similar compounds.
Mechanism of Action
Kinase inhibition: Pyrimidine derivatives are known to act as kinase inhibitors by interfering with ATP binding. [ [] ]
EGFR inhibition: Several papers discuss compounds containing the 1-methyl-1H-indol-3-yl moiety as EGFR inhibitors. [ [, , , , ] ]
Interaction with NMDAR: A study investigating 3-substituted indoles as GluN2B-containing NMDAR ligands suggests that the presence of specific substituents on the indole ring can influence binding affinity. [ [] ]
Applications
Anti-cancer activity: Given the presence of the 1-methyl-1H-indol-3-yl moiety, which is found in several EGFR inhibitors, this compound could be investigated for its potential anti-cancer properties. [ [, , , , ] ]
Fungicidal activity: A paper examining the spatial and temporal distribution of fungicides in turfgrass suggests that the presence and distribution of specific chemical moieties can influence their efficacy. [ [] ] This highlights the importance of investigating the target compound's potential fungicidal properties.
Neurological activity: The presence of the indole and pyrimidine rings suggests potential interaction with neurological targets like NMDAR, as seen with structurally similar compounds. [ [] ] This warrants further investigation into the compound's effects on the nervous system.
Related Compounds
Osimertinib (AZD9291)
Compound Description: Osimertinib, also known as AZD9291, is a third-generation, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) mutations, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC). It has demonstrated significant clinical efficacy in treating EGFR-mutated NSCLC, improving progression-free survival and overall survival rates. [, ]
Relevance: Osimertinib shares a crucial structural motif with 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone: the 1-methyl-1H-indol-3-yl group. This moiety is linked to a pyrimidine ring through a nitrogen atom in both compounds, suggesting potential similarities in their binding interactions with target proteins. The presence of this shared motif makes osimertinib a structurally related compound of interest. [, , , ]
Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial synthetic intermediate in the production of various bioactive compounds, including osimertinib. [] Its chemical structure provides a foundation for developing more complex molecules with potentially enhanced pharmacological properties.
Relevance: This compound shares the core 1H-indol-3-yl unit with 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone. The key difference lies in the substitution on the indole nitrogen: a methyl group in the target compound and a hydrogen atom in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one. Despite this difference, the shared indole core suggests potential overlap in their chemical reactivity and potential biological activities, making it a relevant related compound. []
Compound Description: This compound was identified as a major degradation product of osimertinib under basic hydrolytic conditions. [] While its biological activity hasn't been extensively studied, its presence as a degradation product highlights the potential instability of the parent drug under specific conditions, which is important for drug formulation and storage.
Relevance: This degradation product exhibits striking structural similarity to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone. Both compounds share the 1-methyl-1H-indol-3-ylpyrimidin-2-amine core, differing in the substituents on the pyrimidine and the groups attached to the terminal nitrogen. The close structural resemblance between them could provide insights into the structure-activity relationship of this class of compounds. []
Compound Description: This compound, a close structural analog of osimertinib, is an EGFR inhibitor. [] The invention of this compound emphasizes the exploration of structural modifications around the osimertinib scaffold to identify novel EGFR inhibitors with potentially improved pharmacological profiles.
Relevance: This compound shares a high degree of structural similarity with 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, particularly the presence of the N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl} fragment. The common structural features suggest that both compounds might exhibit similar binding modes with target proteins, making this EGFR inhibitor a structurally related compound of interest. []
Compound Description: AZD4205 is a potent and highly selective Janus Kinase 1 (JAK1) inhibitor. [] It has shown promising antitumor activity, particularly in combination with the EGFR inhibitor osimertinib, in preclinical models of non-small cell lung cancer. [] The development of AZD4205 highlights the potential of targeting JAK1 in combination therapies for cancer treatment.
Relevance: This compound belongs to the same broad category of kinase inhibitors as compounds like osimertinib, which are structurally related to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone. Though the core structures differ, the shared classification as kinase inhibitors and the presence of similar heterocyclic motifs (indole, pyrimidine) suggest potential similarities in their binding mechanisms and biological effects, making it a relevant related compound in a broader pharmacological context. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.